4-(Furan-3-yl)piperidine
Overview
Description
4-(Furan-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a furan ring at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
4-(Furan-3-yl)piperidine is a complex compound that has been studied for its potential therapeutic properties Piperidine derivatives have been found to exhibit anticancer potential and are known to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Mode of Action
Piperidine derivatives are known to act as potential clinical agents against various types of cancers when treated alone or in combination with some novel drugs . They interact with their targets, leading to changes in the signaling pathways and ultimately affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . The downstream effects of these interactions can lead to changes in cell growth, proliferation, and survival.
Result of Action
Piperidine derivatives have been found to exhibit anticancer potential . They interact with their targets and affect signaling pathways, leading to changes in cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of furfural with piperidine under acidic or basic conditions, followed by cyclization and reduction steps . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the furan ring onto the piperidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines.
Major Products: The major products formed from these reactions include various substituted piperidines and furan derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
4-(Furan-3-yl)piperidine has diverse applications in scientific research:
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Pyridine: A six-membered aromatic ring with one nitrogen atom, commonly found in pharmaceuticals.
Uniqueness: 4-(Furan-3-yl)piperidine combines the structural features of both piperidine and furan, offering unique reactivity and biological properties. Its dual heterocyclic nature allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-(furan-3-yl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWFKWLVQFPBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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